molecular formula C12H21NO B12890309 4-Ethenyl-1-methyldecahydroquinolin-4-ol CAS No. 62233-80-1

4-Ethenyl-1-methyldecahydroquinolin-4-ol

Cat. No.: B12890309
CAS No.: 62233-80-1
M. Wt: 195.30 g/mol
InChI Key: LHMVFLUAASVWDO-UHFFFAOYSA-N
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Description

1-Methyl-4-vinyldecahydroquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a decahydroquinoline core structure with a methyl group at the first position, a vinyl group at the fourth position, and a hydroxyl group also at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by functional group modifications. For instance, the hydrogenation of 4-vinylquinoline can yield the decahydroquinoline core, which can then be methylated and hydroxylated under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation. Subsequent functionalization steps, such as methylation and hydroxylation, are carried out using reagents like methyl iodide and sodium hydroxide under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Scientific Research Applications

1-Methyl-4-vinyldecahydroquinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The vinyl group can undergo polymerization reactions, contributing to the compound’s reactivity. The decahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-Methyl-4-vinyldecahydroquinolin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-Methyl-4-ethyldecahydroquinolin-4-ol: Similar structure but with an ethyl group instead of a vinyl group.

    4-Hydroxy-2-quinoline: Similar core structure but with different functional groups.

Uniqueness: 1-Methyl-4-vinyldecahydroquinolin-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the decahydroquinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62233-80-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C12H21NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h3,10-11,14H,1,4-9H2,2H3

InChI Key

LHMVFLUAASVWDO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2C1CCCC2)(C=C)O

Origin of Product

United States

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